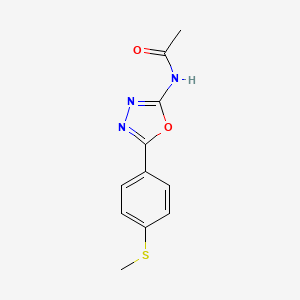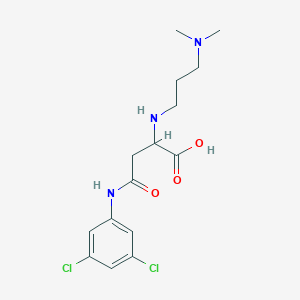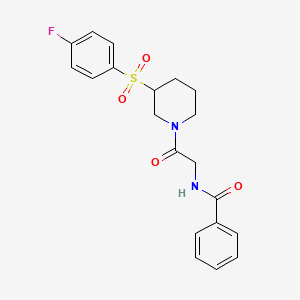
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound X" and is known for its ability to interact with various biological targets, making it a promising candidate for drug development.
Scientific Research Applications
Role in Orexin Receptor Mechanisms
The compound has been studied for its potential effects on the orexin receptor mechanisms, particularly in the context of compulsive food consumption and possibly other eating disorders. Research has shown that antagonists targeting the orexin-1 receptor (OX1R) could selectively reduce binge eating behaviors without affecting standard food intake, suggesting a significant role for OX1R mechanisms in compulsive eating behaviors. This insight provides a foundation for developing novel pharmacological treatments for binge eating and other related disorders (Piccoli et al., 2012).
Antidepressant and Anticancer Properties
Another study explored its applications in the design of unsymmetrical ureas as serotonin reuptake inhibitors with 5-HT(1B/1D) antagonistic activities, aiming at potential antidepressant effects. The research focused on coupling various indole derivatives known to inhibit serotonin reuptake to aniline moieties, part of known 5-HT(1B/1D) ligands, indicating a novel approach toward efficient antidepressants (Matzen et al., 2000).
Furthermore, derivatives of this compound have been synthesized and evaluated for their anticancer activities, particularly focusing on enzyme inhibition properties and their effects on cancer cell lines. This research area highlights the compound's potential as a foundational structure for developing new anticancer agents (Mustafa et al., 2014).
Orexin-1 Receptor Antagonism for Stress-Induced Hyperarousal
In a related vein, studies have identified specific antagonists targeting the orexin-1 receptor as potential therapeutic agents for treating psychiatric disorders associated with stress or hyperarousal states, without inducing hypnotic effects. This research underscores the therapeutic relevance of selective orexin receptor antagonists in managing conditions like anxiety and panic disorders, offering insights into novel treatment pathways (Bonaventure et al., 2015).
properties
IUPAC Name |
1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3/c1-12-3-8-17(26-2)16(9-12)22-19(25)21-14-10-18(24)23(11-14)15-6-4-13(20)5-7-15/h3-9,14H,10-11H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZCDTXWWBNGQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one](/img/structure/B2905023.png)
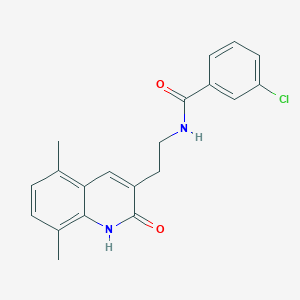
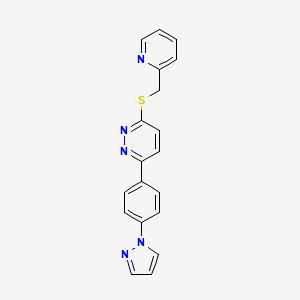
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2905026.png)

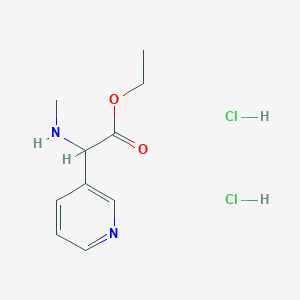
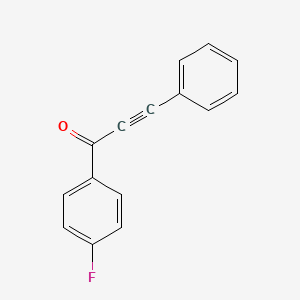

![2-(2-butoxyphenyl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2905034.png)
